molecular formula C15H11BrClN3 B12030152 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 618098-29-6

3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12030152
CAS No.: 618098-29-6
M. Wt: 348.62 g/mol
InChI Key: YEFAYRRKLGPSLD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with 3-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine: The parent compound.

    3-(4-Bromophenyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine: A similar compound with a fluorine substituent instead of chlorine.

    3-(4-Bromophenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine: A similar compound with a methyl group instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and chlorine substituents can provide distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

618098-29-6

Molecular Formula

C15H11BrClN3

Molecular Weight

348.62 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(3-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11BrClN3/c16-11-6-4-10(5-7-11)14-9-15(18)20(19-14)13-3-1-2-12(17)8-13/h1-9H,18H2

InChI Key

YEFAYRRKLGPSLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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